Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-
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Overview
Description
Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis-: is a heterocyclic organic compound that features a pyridine ring bonded to a butanediyl group through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- typically involves the reaction of pyridine derivatives with butanediyl bis-thiol compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- involves its interaction with molecular targets through its pyridine ring and sulfur atoms. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: This compound features an oxirane ring instead of a pyridine ring and is used in different applications.
Pyridine, 2,2’-[1,4-butanediylbis(1H-1,2,4-triazole-3,5-diyl)]bis-: This compound contains triazole rings and has distinct chemical properties and applications.
Uniqueness: Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- is unique due to its combination of a pyridine ring and sulfur atoms, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
82875-11-4 |
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Molecular Formula |
C14H16N2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylsulfanylbutylsulfanyl)pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-3-9-15-13(7-1)17-11-5-6-12-18-14-8-2-4-10-16-14/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
LGMDDKSUDDQBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCCCCSC2=CC=CC=N2 |
Origin of Product |
United States |
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